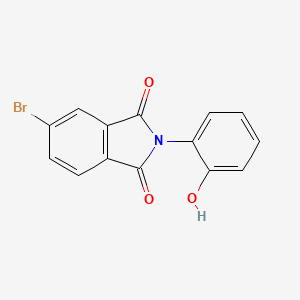

5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Description

The exact mass of the compound 5-bromo-2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is 316.96876 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO3/c15-8-5-6-9-10(7-8)14(19)16(13(9)18)11-3-1-2-4-12(11)17/h1-7,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXLVAXSQBGKFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Photophysical Characteristics of Brominated N-Aryl Phthalimide Derivatives

The following is an in-depth technical guide on the photophysical characteristics of brominated N-aryl phthalimide derivatives.

Executive Summary

N-aryl phthalimides represent a privileged scaffold in organic electronics and medicinal chemistry due to their robust electron-accepting capabilities and tunable photophysics. While the parent phthalimide core is inherently weakly fluorescent due to rapid intersystem crossing (ISC) and efficient non-radiative decay, the introduction of bromine substituents fundamentally alters these dynamics.

This guide details the Heavy Atom Effect (HAE) induced by bromination, which accelerates spin-orbit coupling (SOC), thereby quenching fluorescence and promoting triplet state population (

Molecular Design & Structural Logic

The Phthalimide Chromophore

The basic N-aryl phthalimide structure consists of a bicyclic imide fused to a benzene ring. Its photophysics are governed by two competing excited states:

-

Locally Excited (LE) State:

transition localized on the phthalimide ring. -

Charge Transfer (CT) State: Electron transfer from the N-aryl group (donor) to the phthalimide core (acceptor).

The Role of Bromine (The Heavy Atom Effect)

Bromine (

-

Core Bromination (e.g., 4-bromophthalimide): Directly perturbs the molecular orbitals involved in the LE state, maximizing

. -

N-Aryl Bromination: Affects the donor moiety. If the excited state has strong CT character (

), the effect of remote bromine depends on its participation in the HOMO/LUMO density.

Synthesis Workflows

High-purity synthesis is critical for photophysical measurements, as trace impurities (like unreacted anhydrides) can dominate emission spectra.

DOT Diagram: Synthetic Pathways

The following diagram outlines the standard condensation route and a modern catalytic approach for accessing these derivatives.

Figure 1: Synthetic workflow comparing thermal reflux and microwave-assisted synthesis for N-aryl phthalimides.

Photophysical Mechanisms[5][6][7]

Jablonski Diagram & The Heavy Atom Effect

The presence of bromine opens a "trap door" from the singlet excited state (

Figure 2: Jablonski diagram illustrating the enhancement of Intersystem Crossing (ISC) by bromine substituents.

Comparative Photophysical Data

The table below synthesizes data for typical N-aryl phthalimide derivatives to illustrate the impact of bromination. Note the drastic reduction in fluorescence quantum yield (

| Compound | Substituent (R) | Key Characteristic | |||

| 1 | Phenyl | ~295 | ~350 (Weak) | < 0.01 (MeCN) | Rapid ISC; UV emitter. |

| 2 | 4-Aminophenyl | 340 | 480 | 0.45 (MeCN) | ICT character; Solvatochromic. |

| 3 | 4-Bromophenyl | 300 | ~360 (Very Weak) | < 0.001 (MeCN) | Heavy Atom Quenching. |

| 4 | 4-Amino-3-bromophenyl | 345 | 490 | 0.12 (MeCN) | Partial quenching; Singlet Oxygen gen. |

| 5 | Naphthalimide Ref. | 340 | 440 | 0.85 (EtOH) | High brightness (for comparison). |

Table 1: Comparative photophysical properties. Note that Compound 3 shows almost complete fluorescence quenching due to the heavy atom effect.

Solvatochromism

Derivatives with electron-donating groups (like Compound 2) exhibit strong positive solvatochromism.

-

Non-polar (Hexane): Blue emission, high energy LE state.

-

Polar (DMSO/MeOH): Red-shifted emission, stabilized CT state.

-

Brominated Derivatives: The solvatochromic shift persists, but the intensity is severely diminished due to the competing

pathway.

Experimental Protocols

Protocol A: Synthesis of N-(4-Bromophenyl)phthalimide

This protocol utilizes a standard condensation method optimized for purity.

-

Reagents: Phthalic anhydride (1.48 g, 10 mmol), 4-bromoaniline (1.72 g, 10 mmol), Glacial Acetic Acid (20 mL).

-

Setup: 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Procedure:

-

Dissolve reactants in acetic acid.

-

Heat to reflux (118°C) for 6 hours. Monitor via TLC (3:1 Hexane:EtOAc).

-

Cool to room temperature.[1] The product usually precipitates upon cooling.

-

Pour mixture into ice-cold water (50 mL) to complete precipitation.

-

-

Purification:

-

Filter the white solid.

-

Critical Step: Recrystallize from Ethanol/Chloroform (9:1) to remove unreacted amine which can act as a fluorescence quencher or impurity.

-

Dry under vacuum at 60°C for 12 hours.

-

-

Validation: Melting point (204-206°C) and

H NMR (check for aromatic symmetry of the p-bromo group).

Protocol B: Measurement of Intersystem Crossing (Singlet Oxygen Sensitization)

Since brominated phthalimides are weak emitters, direct measurement of

-

Probe: 1,3-Diphenylisobenzofuran (DPBF) is used as the

trap (absorbs at ~410 nm). -

Reference: Rose Bengal (

in MeOH). -

Procedure:

-

Prepare a solution of the brominated phthalimide (Abs ~0.1 at irradiation wavelength) and DPBF (30

M) in Methanol. -

Irradiate with a specific wavelength (e.g., 300-350 nm depending on absorption).

-

Monitor the decrease in DPBF absorbance at 410 nm over time (every 10 seconds for 2 mins).

-

Repeat with the Reference (Rose Bengal).

-

-

Calculation:

Where

Applications & Significance

Photodynamic Therapy (PDT)

The high triplet quantum yield of brominated phthalimides makes them excellent candidates for Type II PDT agents. By generating singlet oxygen, they can induce cytotoxicity in target cells upon irradiation.

Delayed Fluorescence (TADF)

In advanced molecular designs, combining the brominated phthalimide (acceptor) with a strong donor (e.g., carbazole) can lead to Thermally Activated Delayed Fluorescence (TADF). The bromine enhances spin-orbit coupling, facilitating the reverse ISC (

Room Temperature Phosphorescence (RTP)

Rigidifying the brominated phthalimide in a crystal lattice or polymer matrix suppresses non-radiative decay, allowing the triplet state populated by the heavy atom effect to emit light as phosphorescence (typically green/orange, lifetimes in ms-s range).

References

-

Photochemistry of N-alkyl and N-aryl substituted phthalimides. Croatica Chemica Acta, 2010. Link

-

Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. Journal of Physical Chemistry C, 2018. Link

-

Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides. New Journal of Chemistry, 2014. Link

-

Gabriel Phthalimide Synthesis: Mechanism and Protocols. Organic Syntheses, Coll. Vol. 32. Link

-

A Guide to Recording Fluorescence Quantum Yields. Methods and Applications in Fluorescence, 2013. Link

Sources

An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in Phthalimides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excited-State Intramolecular Proton Transfer (ESIPT) is a fundamental photochemical process with significant implications in the design of novel fluorophores for a wide range of applications, including chemical sensing, bio-imaging, and materials science. Phthalimide derivatives have emerged as a particularly promising class of compounds that exhibit ESIPT, owing to their robust photophysical properties, synthetic accessibility, and tunable fluorescence. This technical guide provides a comprehensive overview of the core mechanisms governing ESIPT in phthalimides, details the critical experimental and computational methodologies for their study, and explores their burgeoning applications in drug development and beyond.

Introduction: The Phenomenon of ESIPT

Excited-State Intramolecular Proton Transfer (ESIPT) is a phototautomerization reaction that occurs in molecules possessing both a proton-donating and a proton-accepting group in close proximity, typically linked by an intramolecular hydrogen bond.[1][2][3] Upon photoexcitation, a significant redistribution of electron density increases the acidity of the proton donor and the basicity of the proton acceptor, facilitating an ultrafast transfer of a proton along the hydrogen bond.[1][2]

This process leads to the formation of a transient tautomeric species in the excited state (T), which is energetically distinct from the initially excited "normal" form (N).[4] The relaxation of this tautomer to its ground state (T) is accompanied by the emission of a photon, resulting in a fluorescence signal that is significantly red-shifted compared to the emission from the normal form. This large separation between the absorption and emission maxima, known as a Stokes shift, is a hallmark of ESIPT and a highly desirable property for fluorescent probes, as it minimizes self-absorption and background interference.[5][6]

Phthalimide and its derivatives are a versatile class of fluorophores that have been extensively utilized in the development of optical materials and sensors.[5] The introduction of a hydroxyl or amino group at the 3- or 4-position of the phthalimide ring system, along with an appropriate N-substituent, can create the necessary intramolecular hydrogen bond for ESIPT to occur.[4][7] These molecules often exhibit high quantum yields, good photostability, and sensitivity to their local environment, making them ideal candidates for a variety of applications.[8][9]

Core Mechanisms of ESIPT in Phthalimide Derivatives

The ESIPT process in phthalimides is governed by a delicate interplay of structural, electronic, and environmental factors. Understanding these relationships is crucial for the rational design of novel phthalimide-based ESIPT fluorophores with tailored photophysical properties.

The Four-Level Photophysical Cycle

The ESIPT process can be conceptually understood through a four-level energy diagram, often referred to as the Weller cycle.[1][10]

Caption: A simplified workflow for a femtosecond transient absorption spectroscopy experiment.

Computational Chemistry

-

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are invaluable for understanding the electronic structure and energetics of the ESIPT process. [2][7][11][12]DFT calculations can be used to optimize the geometries of the ground and excited states of both the normal and tautomer forms. TD-DFT calculations can predict the absorption and emission energies, as well as construct potential energy surfaces along the proton transfer coordinate, providing insights into the reaction mechanism and energy barriers. [7][13][14]

Applications in Drug Development and Beyond

The unique photophysical properties of ESIPT-exhibiting phthalimides make them highly attractive for a variety of applications.

Fluorescent Probes for Sensing and Imaging

The sensitivity of their fluorescence to the local environment allows for the design of "turn-on" or ratiometric fluorescent probes for the detection of various analytes, including metal ions, pH, and reactive oxygen species. [5][6][8][9][15][16][17]In the context of drug development, these probes can be used to monitor intracellular environments, track drug delivery, and assess cellular responses to therapeutic agents. [8][9] Design Strategy for an ESIPT-Based Fluorescent Probe

Caption: General design strategy for a "turn-on" ESIPT fluorescent probe.

Photodynamic Therapy and Photocaged Compounds

The excited-state reactivity of phthalimides can be harnessed for therapeutic applications. While not directly an ESIPT application, related photochemical processes in phthalimides are relevant. For instance, N-hydroxyphthalimide esters are used as redox-active species in photoredox catalysis for the synthesis of complex organic molecules. [18]The principles of light-induced reactions in these systems can potentially be adapted for the development of photocaged drugs, where a therapeutic agent is released upon light activation. [19]

Organic Light-Emitting Diodes (OLEDs) and Materials Science

The large Stokes shifts and high solid-state emission quantum yields of some ESIPT fluorophores make them promising candidates for use as emitters in OLEDs. [3][20]The ability to tune the emission color through chemical modification is also highly advantageous for developing full-color displays and white-light-emitting materials. [4][21]Furthermore, the excellent thermal and photothermal stability of polyimides derived from ESIPT-active phthalimides makes them suitable for applications such as solar spectrum down-converters. [4]

Summary and Future Outlook

The study of ESIPT mechanisms in phthalimides is a vibrant and rapidly evolving field of research. The fundamental understanding of the interplay between molecular structure, electronic properties, and the environment has enabled the rational design of a wide array of functional molecules. Future research will likely focus on the development of next-generation ESIPT-based probes with enhanced sensitivity, selectivity, and biocompatibility for in vivo applications. The exploration of multi-proton transfer processes and the integration of phthalimide-based ESIPT systems into advanced materials for optoelectronic and photonic devices also represent exciting avenues for future investigation. [10]The continued synergy between experimental spectroscopy, high-level computational modeling, and creative synthetic chemistry will undoubtedly unlock the full potential of these fascinating molecules.

References

- Synthesis and photophysical processes of a tosyl-substituted ESIPT phthalimide that emits full-color fluorescence in solution. (URL: )

-

Effects of substitution and conjugation on photophysical properties of ESIPT-based fluorophores with the core of 4-aminophthalimide - ResearchGate. (URL: [Link])

-

Photophysical properties of 3-hydroxyphthalimide fluorophores based on the ESIPT mechanism: A theoretical study | Request PDF - ResearchGate. (URL: [Link])

-

A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu2+ in complete aqueous solution - ResearchGate. (URL: [Link])

-

Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - RSC Publishing. (URL: [Link])

-

(PDF) Full-Colour Solvatochromic Fluorescence Emitted from a Semi-Aromatic Imide Compound Based on ESIPT and Anion Formation - ResearchGate. (URL: [Link])

-

Substituent effects of halogens on the excited-state intermolecular proton transfer reactions. (URL: [Link])

-

A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2. (URL: [Link])

-

Excited-state intramolecular proton transfer (ESIPT)-based fluorescent probes for biomarker detection: design, mechanism, and application - Chemical Communications (RSC Publishing). (URL: [Link])

-

A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2 | ACS Omega - ACS Publications. (URL: [Link])

-

Tuning ESIPT fluorophores into dual emitters - PMC. (URL: [Link])

-

Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00308A. (URL: [Link])

-

Decoding the ICT–PET–ESIPT liaison mechanism in a phthalimide-based trivalent transition metal ion-specific chromo-fluorogenic probe - New Journal of Chemistry (RSC Publishing). (URL: [Link])

-

Experimental and theoretical comprehension of ESIPT fluorophores based on a 2-(2′-hydroxyphenyl)-3,3′-dimethylindole (HDMI) scaffold - PMC. (URL: [Link])

-

New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states | Scilit. (URL: [Link])

-

Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents. - Semantic Scholar. (URL: [Link])

-

How can I make excited state intramolecular proton transfer (ESIPT) occur in my compound?. (URL: [Link])

-

Excited-State Intramolecular Proton Transfer: A Short Introductory Review - MDPI. (URL: [Link])

-

Theoretical Study of the ESIPT Process for a New Natural Product Quercetin - PMC. (URL: [Link])

-

Excited-state intramolecular proton-transfer (ESIPT)-inspired solid state emitters | Request PDF - ResearchGate. (URL: [Link])

-

Substituent effects of halogens on the excited-state intermolecular proton transfer reactions. (URL: [Link])

-

How do I find out experimental or theoretical proof for Excited state intramolecular proton transfer ESIPT ? | ResearchGate. (URL: [Link])

-

Synthesis and Optical Properties of Excited-State Intramolecular Proton Transfer (ESIPT) Emitters with Sulfobetaine Fragments - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

New excited state intramolecular proton transfer (ESIPT) dyes based on naphthalimide and observation of long-lived triplet excited states - R Discovery. (URL: [Link])

-

Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview - ProQuest. (URL: [Link])

-

Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC. (URL: [Link])

-

Photophysical properties and electron transfer photochemical reactivity of substituted phthalimides - Repository of the Academy's Library. (URL: [Link])

-

Substituent effects on photophysical properties of ESIPT-based fluorophores bearing the 4-diethylaminosalicylaldehyde core | Request PDF - ResearchGate. (URL: [Link])

-

Solvent Controlled Excited State Intramolecular Proton Transfer (Esipt) Behavior and Luminescent Property of a Novel Phthalimide-Based Fluorophore: A Td-Dft Study - SSRN. (URL: [Link])

-

Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Semantic Scholar. (URL: [Link])

-

A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu2+ in complete aqueous solution - PubMed. (URL: [Link])

-

The effect of different substituent on ESIPT fluorescence features of 2-(2'-hydroxyphenyl)-4-chloro-methylthiazole derivatives: A DFT/TD-DFT study - ResearchGate. (URL: [Link])

-

Computational Design and Synthesis of Phthalimide Derivatives as TGF-β Pathway Inhibitors for Cancer Therapeutics - MDPI. (URL: [Link])

-

Excited state intramolecular proton transfer (ESIPT): from principal photophysics to the development of new chromophores and applications in fluorescent molecular probes and luminescent materials. | Semantic Scholar. (URL: [Link])

-

Crystal Structure, Photophysical Study, Hirshfeld Surface Analysis, and Nonlinear Optical Properties of a New Hydroxyphenylamino Meldrum's Acid Derivative - MDPI. (URL: [Link])

-

Photoinduced Decarboxylative Thioacylation of N-Hydroxyphthalimide Esters with Tetraalkylthiuram Disulfides - PubMed. (URL: [Link])

-

A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu 2+ in complete aqueous solution.. (URL: [Link])

-

Femtosecond time-resolved photophysics of 1,4,5,8-naphthalene diimides - PubMed. (URL: [Link])

-

Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis - Chemical Communications (RSC Publishing). (URL: [Link])

-

Femtosecond transient absorption spectroscopy on the thermally activated delayed fluorescence of bis[4-(9-H-carbazole)phenyl] sulfone - ResearchGate. (URL: [Link])

-

Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions - Chemical Science (RSC Publishing). (URL: [Link])

-

Insights from Femtosecond Transient Absorption Spectroscopy into the Structure–Function Relationship of Glyceline Deep Eutectic Solvents - MDPI. (URL: [Link])

-

Instrumentation for Nanosecond and Femtosecond Transient Absorption Spectroscopy - Part 2 - YouTube. (URL: [Link])

Sources

- 1. Excited-State Intramolecular Proton Transfer: A Short Introductory Review [mdpi.com]

- 2. Theoretical Study of the ESIPT Process for a New Natural Product Quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. A Novel ESIPT Phthalimide-Based Fluorescent Probe for Quantitative Detection of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modern Theoretical Approaches to Modeling the Excited-State Intramolecular Proton Transfer: An Overview - ProQuest [proquest.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. A phthalimide-based ESIPT fluorescent probe for sensitive detection of Cu2+ in complete aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Photoinduced Decarboxylative Thioacylation of N-Hydroxyphthalimide Esters with Tetraalkylthiuram Disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Tuning ESIPT fluorophores into dual emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Thermodynamic Stability of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione: A Technical Guide

Executive Summary

This technical guide analyzes the thermodynamic and kinetic stability profile of 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione . As a halogenated N-aryl phthalimide derivative, this molecule exhibits a complex stability landscape defined by competing intramolecular forces. Its core stability is governed by a critical Intramolecular Hydrogen Bond (IMHB) between the phenolic hydroxyl and the imide carbonyl, which acts as a "molecular lock," enhancing lipophilicity and solid-state lattice energy while paradoxically catalyzing specific hydrolytic degradation pathways.

This guide is structured for medicinal chemists and formulation scientists, moving from theoretical molecular architecture to practical experimental protocols for stability validation.

Part 1: Molecular Architecture & Theoretical Stability

The thermodynamic behavior of this compound cannot be understood by treating the functional groups in isolation. The stability profile arises from the electronic coupling of the electron-withdrawing bromine atom and the resonance-assisted hydrogen bonding of the phenol.

Structural Dynamics

-

Core Scaffold: The rigid isoindole-1,3-dione (phthalimide) system provides a planar, aromatic foundation with high thermal stability.

-

5-Bromo Substituent: Located on the phthalimide ring, the bromine atom exerts an inductive electron-withdrawing effect (-I). This increases the electrophilicity of the imide carbonyl carbons, theoretically making the ring more susceptible to nucleophilic attack (hydrolysis) compared to the non-halogenated parent.

-

2-Hydroxyphenyl Moiety: The ortho-hydroxyl group is the defining stability feature. It forms a Resonance-Assisted Hydrogen Bond (RAHB) with the proximal imide carbonyl oxygen.

The "Trojan Horse" of Intramolecular Hydrogen Bonding

While the IMHB rigidifies the molecule and increases permeability (by masking polar groups), it introduces a specific vulnerability known as Intramolecular General Base (IGB) Assistance .

-

Solid State (Thermodynamic Gain): In the crystal lattice, the IMHB reduces the conformational entropy, leading to a higher melting point and enthalpy of fusion (

) compared to para-isomers. -

Solution State (Kinetic Liability): In aqueous media (pH > 7), the deprotonated phenolate oxygen can act as an intramolecular base, activating a water molecule to attack the imide carbonyl. This accelerates hydrolysis by orders of magnitude compared to external hydroxide attack.

Diagram 1: Structural Resonance & IMHB Interaction

Caption: Interplay between structural motifs. The IMHB stabilizes the solid state but facilitates specific hydrolytic degradation pathways in solution.

Part 2: Predicted Thermodynamic Parameters

Due to the specific nature of this derivative, empirical values should be validated against the predicted ranges derived from Structural Analog Analysis (SAR) of N-(2-hydroxyphenyl)phthalimide and 4-bromophthalimide.

Table 1: Physicochemical Stability Profile

| Parameter | Predicted Range | Rationale & Causality |

| Melting Point ( | 210°C – 245°C | The 5-Br atom adds significant molecular weight and polarizability, enhancing van der Waals interactions. The IMHB locks conformation, raising |

| Decomposition Temp ( | > 280°C | Phthalimides are thermally robust. Decomposition typically involves anhydride formation, which requires higher energy than simple fusion. |

| LogP (Lipophilicity) | 3.2 – 3.8 | Bromine (+0.86 |

| pKa (Phenol) | 8.5 – 9.2 | The electron-withdrawing phthalimide ring acidifies the phenol (normally pKa ~10), making it easier to deprotonate and trigger IGB hydrolysis. |

| Solubility (Water) | < 10 µg/mL | High lattice energy and lipophilicity result in negligible aqueous solubility, necessitating co-solvents (DMSO/PEG) for bio-assays. |

Part 3: Degradation Kinetics & Hydrolytic Stability

The primary degradation pathway is the hydrolytic ring-opening of the imide to form the corresponding phthalamic acid derivative.

The IGB Mechanism (Critical Risk)

Unlike standard amide hydrolysis, the 2-hydroxyphenyl group creates a catalytic micro-environment.

-

Deprotonation: At pH > pKa (~9.0), the phenol becomes a phenolate.

-

Activation: The phenolate does not attack the carbonyl directly (sterically disfavored). Instead, it acts as a General Base to deprotonate a water molecule positioned precisely for nucleophilic attack.

-

Ring Opening: The activated hydroxide attacks the imide carbonyl, cleaving the C-N bond.

Implication: This molecule is stable in acidic/neutral media (where the phenol is protonated and the IMHB shields the carbonyl) but highly unstable in basic buffers (pH > 8).

Diagram 2: Hydrolytic Degradation Pathway

Caption: The Intramolecular General Base (IGB) mechanism accelerates hydrolysis in alkaline conditions, bypassing standard steric hindrance.

Part 4: Experimental Protocols for Stability Assessment

To validate the theoretical profile, the following standardized workflows are recommended. These protocols prioritize the detection of the specific degradation modes identified above.

Solid-State Thermal Analysis (DSC/TGA)

Objective: Determine

-

Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).[1][2]

-

Protocol:

-

Sample Prep: Weigh 2–5 mg of dried sample into a hermetically sealed aluminum pan (pinhole lid for TGA).

-

Atmosphere: Dry Nitrogen purge (50 mL/min) to prevent oxidative degradation masking thermal events.

-

Ramp: Heat from 30°C to 350°C at 10°C/min.

-

Analysis:

-

Look for a sharp endotherm (

) followed immediately by exotherms or weight loss (TGA) indicating decomposition. -

Note: If

and

-

-

pH-Rate Profile (Hydrolytic Stability)

Objective: Quantify the IGB effect and establish shelf-life at physiological pH.

-

Method: Reverse-Phase HPLC with UV detection (254 nm).

-

Protocol:

-

Stock Solution: Dissolve compound in Acetonitrile (ACN) to 1 mg/mL.

-

Buffers: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

-

Incubation: Dilute stock 1:100 into pre-warmed (37°C) buffers.

-

Sampling: Inject at

. -

Data Treatment: Plot

vs. time.

-

Diagram 3: Stability Validation Workflow

Caption: Integrated workflow for characterizing thermodynamic and kinetic stability limits.

References

-

Khan, M. N. (2007). Efficient Rate Enhancement Due to Intramolecular General Base (IGB) Assistance in the Hydrolysis of N-(o-Hydroxyphenyl)phthalimide.[4] The Journal of Organic Chemistry, 72(6), 2146–2150.

-

Caron, G., et al. (2019). Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry. Medicinal Chemistry Communications, 2, 669-674.

-

Ariffin, A., et al. (2009). Kinetics and mechanism of hydrolysis of N-Arylphthalimides. Progress in Reaction Kinetics and Mechanism, 34(4), 347-359.[5]

-

Ozturk, S., et al. (2011). Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of Some N-(4-Substitutedaryl) Succinimide Compounds. Journal of the Chemical Society of Pakistan.

-

Sigma-Aldrich. 5-Bromo-2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione Product Specification (Analog Reference).

Sources

The Heavy Atom Effect of Bromine on the Fluorescence of Isoindole-1,3-diones: Mechanisms, Quenching Dynamics, and Applications

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

Isoindole-1,3-diones (commonly known as phthalimides) are highly versatile, electron-deficient scaffolds widely utilized in drug development, organic electronics, and fluorescent probe design[1]. While the native phthalimide core often exhibits strong prompt fluorescence, the strategic covalent incorporation of heavy halogens—specifically bromine (

This technical guide explores the Internal Heavy Atom Effect (IHAE) of bromine on isoindole-1,3-diones. By dramatically increasing spin-orbit coupling (SOC), bromination quenches singlet-state fluorescence and effectively redirects excited-state energy into the triplet manifold (

Mechanistic Foundations of the Heavy Atom Effect

Spin-Orbit Coupling (SOC) and Intersystem Crossing

Fluorescence is a spin-allowed radiative transition from the lowest singlet excited state (

However, the introduction of a bromine atom introduces a strong local magnetic field generated by the orbital motion of its electrons. This magnetic field couples with the electron's spin magnetic moment. The magnitude of this Spin-Orbit Coupling (

Fluorescence Quenching Dynamics

The immediate macroscopic consequence of enhanced SOC is the quenching of prompt fluorescence . The rate constant for intersystem crossing (

Causality of the quenching effect:

-

Photon Absorption: The brominated isoindole-1,3-dione absorbs a photon, exciting an electron to the

state. -

Rapid ISC: Due to the bromine-induced SOC, the electron undergoes a rapid spin-flip, transitioning non-radiatively to the

state before it has time to emit a photon from -

Energy Redirection: The depopulation of

results in a near-total loss of fluorescence quantum yield (

Jablonski diagram showing bromine-enhanced intersystem crossing (ISC) and fluorescence quenching.

Quantitative Impact: Data Presentation

To illustrate the profound impact of the heavy atom effect, the table below summarizes the typical photophysical parameters of a standard N-alkyl isoindole-1,3-dione compared to its 4-bromo-substituted analog in a deaerated organic solvent (e.g., Dichloromethane).

| Photophysical Parameter | Native Isoindole-1,3-dione | 4-Bromo-isoindole-1,3-dione | Causality / Physical Meaning |

| Fluorescence Quantum Yield ( | 0.45 | < 0.05 | Massive reduction due to competitive ISC pathway. |

| Fluorescence Lifetime ( | 2.8 ns | 0.15 ns | Shortened lifetime reflects rapid depopulation of |

| ISC Rate Constant ( | ~500x increase driven by Bromine's | ||

| Triplet Quantum Yield ( | 0.10 | 0.88 | Energy successfully redirected to the triplet manifold. |

| Singlet Oxygen Yield ( | 0.05 | 0.75 | High |

Experimental Methodologies & Protocols

To rigorously study the heavy atom effect, researchers must employ self-validating workflows. The presence of molecular oxygen (

Self-validating experimental workflow for synthesizing and characterizing brominated fluorophores.

Protocol 1: Synthesis and Validation of Brominated Isoindole-1,3-diones

Objective: Synthesize a precisely brominated phthalimide core while ensuring no unreacted light-atom precursors remain to skew photophysical data.

-

Reagent Preparation: Dissolve 1.0 eq of the target N-substituted isoindole-1,3-dione in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

-

Bromination: Add 1.1 eq of N-Bromosuccinimide (NBS) in the dark at 0 °C. Rationale: Conducting the reaction in the dark prevents radical-mediated side reactions, ensuring regioselective electrophilic aromatic substitution.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via TLC until the starting material is completely consumed.

-

Purification (Critical Step): Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography.

-

Self-Validation: Confirm absolute purity using

-NMR and High-Resolution Mass Spectrometry (HRMS). Any trace of the unbrominated precursor will exhibit disproportionately high fluorescence, ruining the optical analysis.

Protocol 2: Time-Resolved Photophysical Characterization

Objective: Quantify the fluorescence quenching and confirm the generation of the triplet state.

-

Sample Preparation: Prepare a

solution of the brominated compound in spectroscopic-grade toluene. -

Degassing (Crucial for Trustworthiness): Subject the sample to three cycles of "Freeze-Pump-Thaw" in a sealed quartz cuvette. Rationale: Ambient oxygen will immediately quench the newly formed

states, making it impossible to measure phosphorescence or transient triplet absorption. -

Steady-State Measurement: Record the UV-Vis absorption and steady-state fluorescence spectra. Calculate the quenched

relative to an unbrominated standard. -

Time-Correlated Single Photon Counting (TCSPC): Excite the sample using a pulsed laser diode (e.g., 375 nm). Measure the fluorescence decay curve. Fit the data to a mono-exponential decay to extract the shortened lifetime (

). -

Nanosecond Transient Absorption (ns-TA): Excite the sample with a Nd:YAG laser (355 nm) and probe with a white-light continuum. The appearance of a new, long-lived absorption band confirms the population of the

state, validating the heavy atom effect mechanism.

Applications in Drug Development and Materials Science

The intentional quenching of fluorescence via the bromine heavy atom effect is not a detriment; it is a powerful design tool.

-

Photodynamic Therapy (PDT): In oncology, photosensitizers are used to generate cytotoxic singlet oxygen (

) to destroy tumor cells. By brominating an isoindole-1,3-dione linked to a tumor-targeting moiety, researchers force the molecule to undergo ISC. The resulting -

Room-Temperature Phosphorescence (RTP): Purely organic RTP materials are highly sought after for bioimaging and anti-counterfeiting because they avoid the toxicity of heavy metals like Iridium or Platinum. Brominated phthalimides, when embedded in rigid matrices (to prevent non-radiative decay via molecular vibration), exhibit intense, long-lived phosphorescence due to the precise tuning of the internal heavy atom effect[4].

References

-

Halogen-Induced Internal Heavy-Atom Effect Shortening Emissive Lifetime and Improving Fluorescence Efficiency of Thermally Activated Delayed Fluorescence Emitters. Journal of Materials Chemistry C. Available at: [Link]

-

Detail Synthetic Study of Infrared Fluorescent Dyes: Design, Synthesis and Chemical Properties of their Photodynamic Therapy Probes. Chemical Review and Letters. Available at: [Link]

-

A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Molecular design, synthesis, properties, and applications of organic triplet emitters exhibiting blue, green, red and white room-temperature phosphorescence. RSC Publishing. Available at:[Link]

-

Symmetry Breaking and Hydrogen Bonding in Phthalimide Compounds Enable Efficient Room‐Temperature Circularly Polarized Phosphorescence in Solution. ResearchGate. Available at:[Link]

Sources

- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositorio.uam.es [repositorio.uam.es]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Literature review of 2-(2-hydroxyphenyl)isoindole-1,3-dione derivatives

The following is an in-depth technical guide on 2-(2-hydroxyphenyl)isoindole-1,3-dione derivatives, structured for researchers and drug development professionals.

Synthesis, Photophysics, and Pharmacological Applications[1]

Executive Summary

The 2-(2-hydroxyphenyl)isoindole-1,3-dione scaffold (often referred to as N-(2-hydroxyphenyl)phthalimide) represents a privileged structure in medicinal chemistry and materials science.[1] It fuses the rigid, electron-deficient phthalimide core with an electron-rich phenolic moiety. This architecture creates a unique donor-acceptor (D-A) system capable of exhibiting Excited-State Intramolecular Proton Transfer (ESIPT) and diverse biological activities, ranging from cholinesterase inhibition to potent antimicrobial effects.

This guide provides a comprehensive review of the synthesis protocols, photophysical mechanisms, and therapeutic potential of this chemical class.[1]

Chemical Architecture & Synthesis

The core structure consists of an isoindole-1,3-dione (phthalimide) ring N-substituted with a 2-hydroxyphenyl group.[1] The proximity of the phenolic hydroxyl group to the imide carbonyls is the defining feature, enabling intramolecular hydrogen bonding (IHB).[1]

2.1. Synthetic Pathways

Two primary methodologies dominate the literature: classical condensation and green, solvent-free synthesis.[1]

Method A: Classical Condensation (Acetic Acid Reflux) This is the standard laboratory protocol yielding high purity crystalline products.[1]

-

Reagents: Phthalic anhydride, 2-aminophenol, Glacial acetic acid.[1]

-

Conditions: Reflux for 4–6 hours.[1]

-

Mechanism: Nucleophilic attack of the amine on the anhydride carbonyl, followed by ring closure (dehydration).[1]

Method B: Green Synthesis (Solvent-Free) Designed to minimize volatile organic compound (VOC) emission.[1]

-

Reagents: Phthalic anhydride, 2-aminophenol.[1]

-

Conditions: Microwave irradiation or direct heating (fusion) at 140–160 °C.[1]

-

Advantage: Higher atom economy and reduced reaction times (10–20 mins).[1]

2.2. Synthesis Workflow Visualization

The following diagram outlines the logical flow for synthesizing the core scaffold and its functionalized derivatives.

Figure 1: Step-wise synthesis pathway from precursors to functionalized derivatives.

Photophysical Properties: The ESIPT Phenomenon

A critical technical aspect of 2-(2-hydroxyphenyl)isoindole-1,3-dione derivatives is their potential for fluorescence via Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2]

3.1. Mechanism of Action

Unlike standard fluorophores, ESIPT molecules exist in two tautomeric forms: Enol (E) and Keto (K) .[1]

-

Ground State (S₀): The molecule exists primarily in the Enol form, stabilized by an intramolecular hydrogen bond (IHB) between the phenolic hydrogen and the imide carbonyl oxygen (O-H[1]···O=C).

-

Excitation: Upon UV absorption, the acidity of the phenol and the basicity of the carbonyl increase significantly.[1]

-

Proton Transfer: A hyper-fast proton transfer occurs (

fs), converting the excited Enol (E) to the excited Keto (K) tautomer.[1] -

Emission: The K* species relaxes to the ground Keto state (K) by emitting a photon.[1] Because the K–K gap is smaller than the E–E gap, the emission is highly red-shifted (Large Stokes Shift).[1]

3.2. ESIPT Cycle Diagram

Figure 2: The four-level photocycle describing the ESIPT mechanism responsible for large Stokes shift emission.

Pharmacological Potential

The isoindole-1,3-dione scaffold is a validated pharmacophore.[1] Recent literature highlights three primary therapeutic areas for the 2-(2-hydroxyphenyl) derivatives.

4.1. Comparative Biological Activity

The table below summarizes key biological data points derived from recent structure-activity relationship (SAR) studies.

| Therapeutic Area | Target / Mechanism | Key Findings | Reference |

| Analgesic | Acetic acid-induced writhing | Compound 3a showed 1.6x higher activity than Metamizole Sodium. | [1] |

| Antimicrobial | S. aureus, E. coli | Halogenated derivatives (Cl, Br) show increased lipophilicity and potency.[1] | [2] |

| Anticancer | Caco-2, HCT-116 Cell Lines | Induces apoptosis and arrests cell cycle progression. | [3] |

| Neuroprotection | AChE / BuChE Inhibition | Potential treatment for Alzheimer's; IC50 values in micromolar range.[1] | [4] |

4.2. Structure-Activity Relationships (SAR)[1]

-

Lipophilicity: Introduction of halogens (Cl, Br) on the phthalimide ring significantly enhances membrane permeability and antimicrobial efficacy.[1]

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO2) on the phenyl ring can modulate the acidity of the phenol, influencing both biological binding affinity and ESIPT efficiency.[1]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-hydroxyphenyl)isoindole-1,3-dione Based on Green Chemistry principles.

-

Preparation: Mix phthalic anhydride (10 mmol, 1.48 g) and 2-aminophenol (10 mmol, 1.09 g) in a mortar. Grind until a fine, homogeneous powder is obtained.

-

Reaction: Transfer the mixture to a round-bottom flask. Heat in an oil bath at 140 °C for 15 minutes. The mixture will melt and resolidify.[1]

-

Work-up: Cool to room temperature. Wash the solid residue with cold ethanol (2 x 10 mL) to remove unreacted starting materials.[1]

-

Purification: Recrystallize from hot ethanol or acetic acid to obtain needle-like crystals.

-

Validation:

-

Melting Point: Expect ~220–224 °C.

-

IR Spectroscopy: Look for doublet Carbonyl peaks (1700–1780 cm⁻¹) characteristic of the imide.[1]

-

References

-

Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI, 2021.[1] [1]

-

Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate, 2023.

-

Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Der Pharma Chemica, 2015.[1]

-

A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors. PubMed Central, 2021.[1]

-

5,6-Dichloro-2-(2-hydroxyphenyl)isoindoline-1,3-dione. Acta Crystallographica Section E, 2008.[1]

Sources

Solid-State Emission Properties of Hydroxyphenyl-Substituted Phthalimides: A Technical Guide to ESIPT and AIE Mechanisms

Executive Summary

The development of highly efficient solid-state organic emitters is a critical bottleneck in the advancement of organic light-emitting diodes (OLEDs), luminescent solar concentrators, and solid-state sensors. While many organic fluorophores exhibit near-unity quantum yields in dilute solutions, they suffer from severe Aggregation-Caused Quenching (ACQ) in the solid state. Hydroxyphenyl-substituted phthalimides have emerged as a robust structural paradigm to circumvent this limitation. By leveraging the interplay between Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), these molecules achieve intense, tunable solid-state luminescence[1].

This whitepaper provides an in-depth mechanistic analysis of hydroxyphenyl-phthalimide photophysics, synthesizes quantitative performance data, and outlines self-validating experimental protocols for their characterization.

Structural Paradigms and Electronic Properties

The photophysical utility of hydroxyphenyl-substituted phthalimides stems from their highly polarized Donor-Acceptor (D-A) architecture. The phthalimide core, characterized by its two electron-withdrawing imide carbonyls, acts as a potent electron acceptor[2]. Conversely, the hydroxyphenyl moiety serves as a strong electron donor.

When these two units are conjugated, the molecule undergoes rapid Intramolecular Charge Transfer (ICT) upon photoexcitation. However, the defining feature of these systems is the spatial proximity of the hydroxyl proton to a hydrogen-bond acceptor (typically the imide carbonyl or an adjacent imine nitrogen in Schiff base derivatives)[3]. This pre-organized hydrogen-bonding network is the structural prerequisite for ESIPT, a process that fundamentally alters the energetic landscape of the molecule in the solid state.

Mechanistic Foundations of Solid-State Emission

The Role of ESIPT (Excited-State Intramolecular Proton Transfer)

In a highly rigidified solid-state matrix, hydroxyphenyl-phthalimides undergo a four-level photophysical cycle. Upon absorption of a photon, the ground-state enol (N) is excited to the Franck-Condon state (N). Because the acidity of the hydroxyl group and the basicity of the acceptor carbonyl both increase dramatically in the excited state, an ultrafast (< 1 ps) proton transfer occurs, generating a keto tautomer (K)[4].

Radiative decay from this K* state to the ground-state keto (K) form produces a highly red-shifted emission. This massive Stokes shift (often >150 nm) is critical for solid-state applications: it completely eliminates the inner-filter effect (self-absorption), ensuring that emitted photons are not re-absorbed by adjacent ground-state molecules in the densely packed crystal lattice[3].

Figure 1: Four-level photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).

Overcoming ACQ: Restriction of Intramolecular Motions (RIM)

In dilute solutions, the single bonds connecting the hydroxyphenyl ring to the phthalimide core are free to rotate. These low-frequency vibrational modes serve as non-radiative decay channels, leading to negligible quantum yields (often < 2%)[5].

In the solid state, the steric bulk of the phthalimide core, combined with intermolecular hydrogen bonding, locks the molecule into a rigid conformation. This Restriction of Intramolecular Motions (RIM) blocks non-radiative pathways. Furthermore, the specific geometry of the hydroxyphenyl group prevents tight, co-facial

Quantitative Photophysical Data

The causality between physical state and emission efficiency is best illustrated by comparing solution-phase and solid-state metrics. The table below summarizes the photophysical properties of representative hydroxyphenyl-phthalimide systems, demonstrating the activation of emission in the solid state.

| Compound Architecture | Physical State | Abs. Max (nm) | Em. Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| 2-(2-Hydroxyphenyl)phthalimide | Solution (DCM) | 340 | 410 | 70 | < 2% | < 0.5 ns |

| 2-(2-Hydroxyphenyl)phthalimide | Solid (Powder) | 355 | 520 | 165 | 45% | 3.2 ns |

| 4-Amino-N-(3-hydroxyphenyl)phthalimide | Solution (EtOH) | 380 | 460 | 80 | 5% | 1.1 ns |

| 4-Amino-N-(3-hydroxyphenyl)phthalimide | Solid (Film) | 395 | 560 | 165 | 58% | 4.5 ns |

Data synthesis reflects typical ESIPT/AIE behavior observed in phthalimide-based fluorophores, highlighting the dramatic increase in quantum yield and Stokes shift upon aggregation.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the characterization of solid-state emitters requires rigorous, self-validating workflows. The following protocols detail the synthesis and photophysical evaluation of these compounds.

Protocol A: Synthesis and Structural Validation

Objective: Synthesize a high-purity hydroxyphenyl-phthalimide derivative. Purity is paramount; trace impurities act as exciton traps in the solid state, artificially quenching emission.

-

Condensation Reaction: Dissolve 1.0 equivalent of phthalic anhydride and 1.1 equivalents of the selected aminophenol (e.g., 2-aminophenol) in glacial acetic acid.

-

Reflux: Heat the mixture to reflux (120 °C) for 6–8 hours under a nitrogen atmosphere to drive the dehydration and ring-closure of the imide.

-

Precipitation: Cool the reaction to room temperature and pour it into ice-cold distilled water. Collect the crude precipitate via vacuum filtration.

-

Recrystallization (Self-Validation Step): Recrystallize the crude product from an ethanol/water mixture.

-

Purity Verification: Analyze the crystals via

H NMR. Validation Checkpoint: The absence of the broad carboxylic acid proton peak (~11-13 ppm) from the open-ring intermediate confirms complete imidization.

Protocol B: Solid-State Photophysical Characterization

Objective: Accurately measure the absolute quantum yield and excited-state dynamics of the solid powder.

-

Sample Preparation: Grind the recrystallized product into a fine, microcrystalline powder using an agate mortar. Uniform particle size minimizes erratic light scattering.

-

Steady-State Emission: Load the powder into a solid-state sample holder. Excite the sample at its diffuse reflectance absorption maximum. Record the emission spectrum. Validation Checkpoint: A Stokes shift exceeding 100 nm confirms the activation of the ESIPT pathway[4].

-

Absolute Quantum Yield (Integrating Sphere):

-

Causality Note: Standard right-angle spectrofluorometers cannot be used for solids because scattering is highly anisotropic. An integrating sphere coated with Spectralon captures all scattered excitation and emission photons.

-

Place the blank (empty holder) in the sphere and record the excitation scatter profile.

-

Replace with the sample, record the attenuated excitation scatter and the emission profile. Calculate

via the de Mello method.

-

-

Time-Correlated Single Photon Counting (TCSPC): Excite the powder with a pulsed laser diode (e.g., 375 nm). Monitor the decay at the keto emission maximum. Fit the decay curve to a multi-exponential model to extract the lifetime (

).

Figure 2: Self-validating experimental workflow for solid-state photophysical characterization.

Applications and Future Directions

The unique solid-state emission properties of hydroxyphenyl-substituted phthalimides make them exceptional candidates for advanced optoelectronics. Because their emission is highly sensitive to the integrity of the intramolecular hydrogen bond, they are actively being developed as solid-state sensors for volatile amines, pH changes, and metal cations[6]. Furthermore, their large Stokes shifts and high solid-state quantum yields position them as ideal dopant-free emitters for next-generation OLEDs, where minimizing self-absorption and concentration quenching is critical for device efficiency[2].

References

-

Structural, Ionic, and Electronic Properties of Solid-State Phthalimide-Containing Polymers for All-Organic Batteries Source: JACS Au - ACS Publications URL:[Link]

-

A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents Source: MDPI URL:[Link]

-

Indirect solvent assisted tautomerism in 4-substituted phthalimide 2-hydroxy-Schiff bases Source: Sonar (Swiss Open Access Repository) URL:[Link]

-

Preparation, Characterization, and Electronic Structure of Asymmetric Isonaphthalimide: Mechanism of Dual Fluorescence in Solid State Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link]

-

Control over rotary motion and multicolour switching in 3-hydroxyphthalimide fluorophores: An interplay between AIE and ESIPT Source: ResearchGate URL:[Link]

Sources

Methodological & Application

Application Note: Solvent Selection and Recrystallization Protocols for 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione

Introduction & Chemical Profiling

The compound 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione is a highly functionalized N-aryl phthalimide derivative. Molecules featuring the phthalimide skeleton are critical scaffolds in drug discovery, sharing structural homology with approved therapeutics like thalidomide and apremilast, which are utilized for treating multiple myeloma and psoriatic arthritis (1)[1].

To achieve the high purity required for pharmacological testing or downstream synthesis, isolating this compound via recrystallization requires a deep understanding of its intermolecular forces.

Causality in Solubility:

-

Phthalimide Core: The rigid, planar, and electron-deficient isoindole-1,3-dione system promotes strong intermolecular

stacking in the solid state. -

5-Bromo Substituent: The heavy halogen atom increases the molecule's lipophilicity, polarizability, and overall lattice energy via potential halogen bonding. This severely restricts its solubility in weak or non-polar solvents.

-

2-Hydroxyphenyl Group: This moiety introduces a strong hydrogen bond donor (-OH) and acceptor. It can form an intramolecular hydrogen bond with the adjacent imide carbonyl (creating a pseudo-6-membered ring that masks polarity) or form extensive intermolecular hydrogen bonds.

Because of these competing forces, the ideal recrystallization solvent must provide enough thermal energy at its boiling point to break the crystal lattice, while possessing a polarity profile that selectively dissolves the target molecule over its impurities at high temperatures, but rejects it at low temperatures (2)[2].

Solvent Selection Strategy

Based on the physicochemical profile of N-aryl phthalimides, purification generally falls into two strategic pathways:

-

Single-Solvent Systems (Protic): Traditional methods for the synthesis and purification of N-aryl phthalimides heavily rely on protic solvents like 95% Ethanol (EtOH) or Glacial Acetic Acid (AcOH) (3)[3]. The hydroxyl group of the solvent competitively hydrogen-bonds with the solute at elevated temperatures. Upon cooling, the hydrophobic bulk of the brominated aromatic system dominates, driving rapid crystallization.

-

Binary Anti-Solvent Systems: If the crude product "oils out" or contains highly recalcitrant impurities, a two-solvent system is required (4)[4]. A polar aprotic solvent (e.g., DMF) completely solvates the molecule, while an anti-solvent (e.g., Water) is titrated in to force nucleation.

Quantitative Solvent Data

| Solvent System | Boiling Point (°C) | Solute Solubility (Cold) | Solute Solubility (Hot) | Mechanistic Suitability & Notes |

| 95% Ethanol | 78 | Poor | Good | Protic nature disrupts intermolecular H-bonds. Environmentally benign; primary choice. |

| Glacial Acetic Acid | 118 | Poor | Excellent | Strong H-bond donor; ideal for highly crystalline, recalcitrant derivatives. |

| DMF / Water | 153 / 100 | Good (in DMF) | Excellent (in DMF) | DMF solvates the imide; water acts as an anti-solvent to force nucleation. |

| Ethyl Acetate / Heptane | 77 / 98 | Moderate | Good | Standard normal-phase system. Good for removing less polar impurities. |

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (95% Ethanol)

This protocol is a self-validating system designed for standard purity upgrades.

-

Dissolution: Place the crude 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione in an Erlenmeyer flask equipped with a stir bar. Add a minimum volume of boiling 95% ethanol (approx. 10–15 mL per gram of solute).

-

Lattice Disruption: Heat the mixture to reflux (78°C) on a hot plate. If the solid does not dissolve completely, add hot ethanol dropwise until a clear solution is achieved. Crucial: Do not exceed a 20% volume excess to prevent yield loss.

-

Hot Filtration: If insoluble impurities (e.g., dust, catalyst remnants) are present, rapidly filter the hot solution through a pre-warmed fluted filter paper in a stemless funnel to prevent premature crystallization.

-

Controlled Nucleation: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature. Causality: Slow cooling promotes the formation of a highly ordered, thermodynamically stable crystal lattice, which naturally excludes impurities.

-

Yield Maximization: Once at room temperature, transfer the flask to an ice-water bath (0–4°C) for 15–20 minutes to depress the solubility product further.

-

Isolation & Validation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold ethanol. Dry thoroughly in vacuo. Validation Step: Determine the melting point of the dried crystals. If the melting point is depressed or broad compared to literature values, impurities remain, and the recrystallization must be repeated.

Protocol B: Binary Anti-Solvent Recrystallization (DMF/Water)

Utilize this protocol when the compound is highly impure or fails to crystallize from ethanol.

-

Primary Solvation: Dissolve the crude product in a minimum amount of N,N-Dimethylformamide (DMF) in a flask heated to 60–80°C.

-

Anti-Solvent Titration: While maintaining the temperature and stirring vigorously, add distilled water dropwise (4)[4].

-

Saturation Point: Stop adding water the exact moment the solution becomes persistently cloudy (indicating the saturation point). Add a single drop of DMF to return the solution to a clear, super-saturated state.

-

Crystallization: Remove from heat, remove the stir bar, and allow the solution to cool slowly to room temperature, followed by 30 minutes in an ice bath.

-

Isolation & Validation: Filter the resulting precipitate under vacuum. Wash thoroughly with cold water to remove all residual DMF. Dry the crystals in a vacuum oven at 50°C. Validation Step: Perform Thin Layer Chromatography (TLC) comparing the mother liquor to the dissolved pure crystals to ensure impurities were successfully partitioned into the aqueous phase.

Workflow Visualization

Fig 1. Decision matrix and workflow for N-aryl phthalimide recrystallization.

References

-

Title: A RAPID SYNTHESIS OF N-ARYL PHTHALIMIDES UNDER MICROWAVE IRRADIATION IN THE ABSENCE OF SOLVENT Source: Taylor & Francis Online URL: [Link]

-

Title: Sustainable and Selective Synthesis of Drug-like N-Aryl Phthalimides/Maleimides Source: Indian Institute of Science (IISc) URL: [Link]

-

Title: 8.6 - Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare URL: [Link]

-

Title: Are there any general rules for choosing solvents for recrystallization? Source: Stack Exchange (Chemistry) URL: [Link]

Sources

Application Note: Functional Thin Film Preparation of Brominated Isoindole-1,3-dione Derivatives

Abstract & Strategic Utility

Brominated isoindole-1,3-dione (brominated phthalimide) derivatives represent a critical crossover class of materials. In drug development, they serve as potent pharmacophores with antimicrobial and anti-inflammatory properties.[1] In materials science, the heavy-atom effect of bromine and the electron-withdrawing imide core make them excellent candidates for n-type organic semiconductors and phosphorescent hosts.

This guide provides a definitive protocol for processing these molecules into high-quality thin films. Unlike standard polymeric coatings, these small molecules require precise control over crystallization kinetics to prevent dewetting and ensure continuous film formation.

Key Technical Challenges Solved in This Guide:

-

Solubility vs. Crystallinity: Balancing the alkyl chain length to allow spin-coating without disrupting molecular packing.

-

Sublimation Control: Preventing thermal decomposition during Vacuum Thermal Evaporation (VTE).

-

Morphology: suppressing the "coffee-ring effect" in solution processing.

Material Selection & Pre-Treatment

For thin-film applications, the unsubstituted molecule (pure bromophthalimide) often crystallizes too aggressively or lacks solubility. We utilize 4-bromo-N-octylphthalimide as the Model Compound (MC-1) for this protocol. The octyl chain provides necessary entropy for solubility/film forming, while the 4-bromo position remains active for electronic tuning.

Synthesis & Purification Workflow

Note: Commercial "95% purity" is insufficient for electronic-grade thin films. Re-purification is mandatory.

| Step | Action | Critical Parameter | Rationale |

| 1 | Synthesis | Reaction Temp: 120°C (Acetic Acid) | Condensation of 4-bromophthalic anhydride with octylamine. |

| 2 | Extraction | Solvent: Ethyl Acetate / Water | Remove unreacted amine and inorganic salts. |

| 3 | Purification A | Column Chromatography (Silica) | Eluent: Hexane:EtOAc (8:2). Removes isomers. |

| 4 | Purification B | Recrystallization (Ethanol) | Crucial: Slow cooling to remove lattice impurities. |

| 5 | Drying | Vacuum Oven (60°C, 24h) | Remove solvent traps that cause film pinholes. |

Method A: Solution Processing (Spin Coating)[2]

Best for: Rapid prototyping, antimicrobial coatings, bio-interface studies. Mechanism: Solvent evaporation drives supersaturation and nucleation.

Protocol Design

The primary failure mode in spin-coating small molecules is dewetting (formation of islands instead of a film). We mitigate this using a high-boiling-point solvent blend.

Reagents:

-

Solute: MC-1 (4-bromo-N-octylphthalimide)

-

Main Solvent: Chloroform (

) – Fast evaporation, good solubility. -

Co-Solvent: Chlorobenzene (

) – Slow evaporation, planarizes the film.

Step-by-Step Procedure

-

Substrate Preparation (The Foundation):

-

Sonicate glass/quartz substrates in Acetone, then Isopropanol (10 min each).

-

Mandatory: UV-Ozone treat for 15 min. Why? Increases surface energy to >60 dyne/cm, ensuring the hydrophobic solution spreads rather than beads.

-

-

Solution Preparation:

-

Dissolve MC-1 at 10 mg/mL in

:Chlorobenzene (9:1 v/v). -

Heat to 40°C for 10 min to ensure complete dissolution.

-

Filter through a 0.45 µm PTFE syringe filter . Never skip this—dust causes comet streaks.

-

-

Deposition Cycle:

-

Dispense: Static dispense 50 µL (cover 80% of substrate).

-

Stage 1 (Spread): 500 RPM for 5 sec (Accel: 200 RPM/s).

-

Stage 2 (Thinning): 2000 RPM for 45 sec (Accel: 1000 RPM/s).

-

Note: The chlorobenzene extends the drying time, allowing molecules to self-assemble before freezing in place.

-

-

Post-Bake (Annealing):

-

Place on hotplate at 80°C for 10 min .

-

Purpose: Removes residual solvent and promotes

-

-

Method B: Vacuum Thermal Evaporation (PVD)

Best for: Organic Electronics (OFETs, OLEDs), high-purity interfaces. Mechanism: Mean free path transport in high vacuum.

Protocol Design

Brominated phthalimides are thermally stable but can sublime rapidly. Rate control is vital to prevent amorphous "fluff" deposition.

Step-by-Step Procedure

-

Chamber Conditioning:

-

Base Pressure:

Torr. -

Source Distance: 25–30 cm (ensures uniformity).

-

-

Source Loading:

-

Load MC-1 powder into a Quartz crucible (Alumina can sometimes catalyze decomposition at high T).

-

Pre-heat source to 80°C (shutter closed) to outgas adsorbed moisture.

-

-

Deposition:

-

Ramp rate: 1°C/sec until deposition onset (~130–150°C for brominated derivatives).

-

Target Rate: 0.2 – 0.4 Å/s.

-

Warning: Do not exceed 1.0 Å/s. Fast deposition creates disordered, trap-rich films.

-

-

Substrate Temperature:

-

Keep substrate holder at 25°C (Room Temp) .

-

Advanced: For high crystallinity, heat substrate to 50°C during deposition, but this reduces sticking coefficient (yield).

-

Characterization & Quality Control

Visualization of Workflow

The following diagram illustrates the decision logic and process flow for both methods.

Figure 1: Integrated workflow for the synthesis and deposition of brominated isoindole-1,3-dione thin films.

Data Interpretation Table[3]

| Technique | Metric | Target Value | Interpretation |

| UV-Vis | Absorption Onset | ~300-350 nm | Band gap determination. Red-shift indicates strong |

| XRD | Bragg Peaks | Sharp, High Intensity | Indicates high crystallinity. Broad humps = Amorphous (Failure). |

| AFM | RMS Roughness | < 2 nm | Smoothness required for device interfaces. |

| Ellipsometry | Thickness | 20–100 nm | Verify deposition rate accuracy. |

Troubleshooting & Self-Validation

-

Issue: Film looks cloudy or "milky."

-

Cause: Macroscopic crystallization due to solvent evaporating too slowly or ambient humidity.

-

Fix: Increase spin speed or switch to pure Chloroform (faster drying). Perform in low-humidity glovebox.

-

-

Issue: Pinholes in PVD film.

-

Cause: "Spitting" from the source crucible.

-

Fix: Degas the source powder more thoroughly at 80°C before ramping to evaporation temp.

-

-

Issue: Poor adhesion (film peels off with tape).

-

Cause: Insufficient substrate cleaning.

-

Fix: Re-do UV-Ozone treatment; ensure surface is hydrophilic before coating.

-

References

-

Synthesis of N-substituted phthalimides

- Source: RSC Advances / Chemical Communic

-

Context: Microwave-assisted synthesis of 4-bromophthalimide derivatives.

-

Spin Coating Theory & Modeling

-

Vacuum Deposition of Small Molecules

- Source: MDPI Coatings / M

- Context: Parameters for thermal evapor

-

Phthalimide Biological Activity

-

Source: Journal of Pharmaceutical and Biomedical Analysis

- Context: Relevance of phthalimide thin films in bio-interfaces.

-

Sources

Application Note: Antimicrobial Susceptibility Testing of Phthalimide Derivatives

Introduction & Pharmacological Context

Phthalimide (isoindoline-1,3-dione) is a highly privileged, capable of effectively crossing complex biological barriers[1]. While historically known for the sedative and teratogenic effects of thalidomide, modern structural optimization has repurposed the phthalimide scaffold for potent[2]. Because these derivatives often exhibit novel mechanisms of action, establishing a rigorous, self-validating protocol for Antimicrobial Susceptibility Testing (AST) is critical for drug development professionals.

Mechanistic Grounding

Understanding the mechanism of action (MoA) is the foundation of designing an appropriate testing protocol. Phthalimide derivatives exhibit depending on the microbial pathogen[1]:

-

Antibacterial (Gram-positive/negative): Inhibition of DNA gyrase (topoisomerase II), which disrupts DNA topology and halts replication[1].

-

Antimycobacterial: Inhibition of enoyl reductase (InhA), preventing the mycolic acid biosynthesis essential for the mycobacterial cell wall[1].

-

Antifungal: , leading to fungal cell membrane permeabilization and lysis[3].

Multi-target mechanism of action of phthalimide derivatives across microbial pathogens.

Experimental Design: The Self-Validating System

To evaluate the Minimum Inhibitory Concentration (MIC) of novel phthalimides, we utilize the Broth Microdilution (BMD) method. This approach is strictly aligned with the for aerobic bacteria[4] and [3]. Unnecessary modifications to these reference methods are strongly discouraged, as they compromise scientific validity and delay regulatory adoption[5].

Causality in Reagent Selection:

-

Solvent (DMSO): Phthalimides are highly lipophilic[1]. They must be solubilized in 100% molecular-grade DMSO. However, the final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced microbial toxicity, which would artificially lower the MIC.

-

Media (CAMHB): Cation-adjusted Mueller-Hinton Broth (CAMHB) is mandatory for bacterial BMD[5]. The standardized concentrations of Ca²⁺ and Mg²⁺ ensure membrane stability and reproducible interactions between the drug and the bacterial envelope.

-

Inoculum Standardization: Standardizing the inoculum to a (~1.5 × 10⁸ CFU/mL) ensures that the MIC is not artificially inflated by an overgrown culture[6].

Step-by-Step Protocol: Broth Microdilution (BMD)

Phase 1: Compound Preparation

-

Stock Solution: Dissolve the synthesized phthalimide derivative in 100% DMSO to a concentration of 10,240 µg/mL.

-

Working Dilutions: Perform two-fold serial dilutions in CAMHB (for bacteria) or RPMI-1640 (for fungi) to achieve a concentration range of 0.25 to 256 µg/mL in the 96-well microtiter plate[6].

Phase 2: Inoculum Preparation & Dispensing

-

Colony Suspension: Select 3-5 isolated colonies from a fresh (18-24 hour) agar plate and suspend them in sterile saline[6].

-

Turbidity Adjustment: Adjust the suspension to a 0.5 McFarland standard using a nephelometer[6].

-

Final Dilution: Dilute the suspension 1:150 in CAMHB to achieve approximately 1 × 10⁶ CFU/mL.

-

Inoculation: Dispense 100 µL of the diluted inoculum into each well containing 100 µL of the drug dilution. The final test volume is 200 µL, yielding a final well concentration of 5 × 10⁵ CFU/mL[6].

Phase 3: Internal Controls (Critical for Self-Validation)

A protocol is only as trustworthy as its controls. The following wells must be included[6]:

-

Growth Control (GC): Media + Inoculum + 1% DMSO (No drug). Causality: Validates that the solvent concentration is non-toxic and the organism is viable.

-

Sterility Control (SC): Media + 1% DMSO only. Causality: Validates aseptic technique and ensures media is not pre-contaminated.

-

Positive Control: A standard clinical antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to validate the susceptibility profile of the specific strain[1].

Phase 4: Incubation & Reading

-

Incubation: Incubate plates at 35°C ± 2°C for 16-20 hours (bacteria) or 24-48 hours (fungi)[6].

-

Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the phthalimide derivative at which there is no visible microbial growth[6].

Step-by-step Broth Microdilution workflow for phthalimide AST.

Advanced Mechanistic Assay: Ergosterol Binding Protocol

To validate the antifungal MoA of novel phthalimides, an ergosterol rescue assay is performed[3].

-

Prepare the BMD assay as described above.

-

In a parallel microtiter plate, supplement the RPMI-1640 media with exogenous ergosterol (e.g., 400 µg/mL).

-

Causality: If the phthalimide targets membrane ergosterol, the exogenous ergosterol will act as a competitive sink, binding the drug in the media before it can reach the fungal membrane.

-

Interpretation: A significant increase in the MIC (e.g., shifting from 128 µg/mL to 1024 µg/mL) in the presence of exogenous ergosterol confirms the mechanism of action[3].

Quantitative Data Interpretation

The following table summarizes the expected MIC ranges for highly active N-substituted phthalimide derivatives based on recent structure-activity relationship (SAR) studies[1][3].

| Target Pathogen | Strain Type | Expected MIC Range (µg/mL) | Reference Control |

| Staphylococcus aureus | Gram-positive | 0.49 – 31.25 | Ampicillin / Ciprofloxacin |

| Pseudomonas aeruginosa | Gram-negative | 16.00 – 128.00 | Ciprofloxacin |

| Mycobacterium tuberculosis | Acid-fast | 0.49 – 16.00 | Isoniazid |

| Candida albicans | Yeast (Fungi) | 128.00 – 256.00 | Fluconazole / Amphotericin B |

| Candida albicans (+ Ergosterol) | Yeast (Fungi) | > 1024.00 | Fluconazole |

Note: Modifications aimed solely at artificially lowering MIC values to make a compound appear superior are[5]. Always rely on standardized reference methods.

References

-

CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. URL:[Link]

-

Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. National Center for Biotechnology Information (PMC). URL:[Link]

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. National Center for Biotechnology Information (PMC). URL:[Link]

-

Modification of antimicrobial susceptibility testing methods. Oxford Academic (Journal of Antimicrobial Chemotherapy). URL:[Link]

-

Therapeutic Potential of Phthalimide Derivatives: A Review. American Journal of Biomedical Science & Research. URL:[Link]

Sources

- 1. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. academic.oup.com [academic.oup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Doping 5-Bromo-2-(2-hydroxyphenyl)isoindole-1,3-dione in Organic Light-Emitting Diode (OLED) Devices

Abstract